tert-Butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate CAS number
tert-Butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate CAS number
An In-depth Technical Guide to tert-Butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate
Core Topic: tert-Butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate CAS Number: 367500-88-7
Abstract
This technical guide provides a comprehensive overview of tert-Butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate, a pivotal heterocyclic building block in modern medicinal chemistry. Identified by the CAS Number 367500-88-7, this compound serves as a crucial intermediate in the synthesis of complex pharmaceutical agents, particularly those targeting the central nervous system (CNS).[1] This document will elucidate the compound's chemical properties, detail a robust synthetic methodology grounded in established chemical principles, outline analytical characterization techniques, and discuss its strategic applications in drug discovery. The narrative is designed for researchers, chemists, and drug development professionals, offering field-proven insights into its synthesis and utility.
Chemical Identity and Physicochemical Properties
tert-Butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate is a bifunctional molecule featuring a bipiperidine core. One piperidine nitrogen is protected by a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis, while the other piperidine ring is substituted with a hydroxyl group.[1] This architecture provides two key points for chemical modification: the nucleophilic hydroxyl group and the latent secondary amine, which can be revealed upon deprotection of the Boc group.
Table 1: Core Compound Identifiers and Properties
| Property | Value | Source(s) |
| CAS Number | 367500-88-7 | [1][2][3] |
| IUPAC Name | tert-Butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate | [2] |
| Molecular Formula | C₁₅H₂₈N₂O₃ | [1] |
| Molecular Weight | 284.39 g/mol | [1] |
| MDL Number | MFCD12546285 | [1] |
| Appearance | White to off-white solid/powder | Inferred from related compounds |
| Storage | Room temperature, under inert gas | [1] |
Synthesis and Mechanistic Insights: Reductive Amination
The most prevalent and efficient synthesis of tert-Butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate is achieved through the reductive amination of two key building blocks: tert-butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone) and 4-hydroxypiperidine .[4] This strategy is favored due to the high commercial availability of the starting materials and the reaction's reliability and scalability.
The Causality of Reductive Amination
Reductive amination is a cornerstone of C-N bond formation. The process involves two discrete, in-situ steps:
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Imine/Enamine Formation: The carbonyl group of N-Boc-4-piperidone reacts with the secondary amine of 4-hydroxypiperidine under mildly acidic or neutral conditions to form a charged iminium intermediate.
-
Reduction: This intermediate is immediately reduced by a selective hydride agent present in the reaction mixture to yield the final amine product.
The choice of reducing agent is critical. Mild, chemoselective hydride donors like sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) are ideal.[5][6] STAB is less basic and more sterically hindered than other common borohydrides (e.g., NaBH₄), making it tolerant of the mildly acidic conditions that favor iminium ion formation and preventing the undesired reduction of the starting ketone.[5]
Detailed Experimental Protocol
This protocol is a self-validating system, designed for reproducibility. Success is predicated on the quality of reagents and adherence to anhydrous conditions where specified.
Materials and Equipment
-
Reagents:
-
tert-Butyl 4-oxopiperidine-1-carboxylate (1.0 eq)
-
4-Hydroxypiperidine (1.1 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Dichloromethane (DCM), anhydrous (sufficient volume)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Equipment:
-
Round-bottom flask with magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Flash column chromatography system with silica gel
-
Step-by-Step Procedure
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Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq) and anhydrous dichloromethane. Stir until fully dissolved.
-
Amine Addition: Add 4-hydroxypiperidine (1.1 eq) to the solution. Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium intermediate.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes. Causality Note: Slow addition is crucial to control any potential exotherm and ensure a smooth reduction.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is consumed.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer two more times with DCM. Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure tert-Butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate as a solid.
Analytical Characterization
Validation of the final product's identity and purity is essential. The following techniques are standard.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic peaks for the Boc group (a singlet at ~1.4 ppm), along with complex multiplets for the 16 piperidine protons and a broad singlet for the hydroxyl proton.
-
¹³C NMR: Will confirm the presence of the carbonyl carbon of the Boc group (~155 ppm), the quaternary carbon of the Boc group (~80 ppm), and the various carbons of the two piperidine rings.
-
-
Mass Spectrometry (MS): ESI-MS will typically show the [M+H]⁺ ion at m/z 285.2, confirming the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound, which should ideally be >95% for use in further synthetic steps.
Applications in Drug Discovery
The utility of this compound lies in its bifunctional nature, which medicinal chemists exploit for building molecular complexity.
-
Scaffold for CNS Agents: The bipiperidine motif is a common feature in molecules designed to interact with receptors in the central nervous system. This compound provides a pre-formed, rigid scaffold for further elaboration.[1]
-
Strategic Use of Protecting Groups: The Boc group masks the more reactive piperidine nitrogen, allowing for selective chemistry to be performed on the hydroxyl group (e.g., etherification, esterification, or Mitsunobu reactions).[7]
-
Sequential Functionalization: Following modification at the hydroxyl site, the Boc group can be cleanly removed under mild acidic conditions (e.g., with trifluoroacetic acid or HCl in dioxane).[5] This reveals the secondary amine, which can then undergo a host of reactions, such as acylation, alkylation, or further reductive aminations, enabling the rapid synthesis of diverse compound libraries for screening.
Safety and Handling
While a specific safety data sheet for this exact compound is not universally published, data from structurally related Boc-protected piperidines can be used to infer its hazard profile.[8][9]
Table 2: GHS Hazard Information (Inferred)
| Hazard Class | Statement | Precautionary Codes |
| Skin Irritation | H315: Causes skin irritation | P280, P302+P352 |
| Eye Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338 |
| Target Organ Toxicity | H335: May cause respiratory irritation | P261, P304+P340 |
-
Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[10][11]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9]
Conclusion
tert-Butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate (CAS 367500-88-7) is more than a simple chemical; it is an enabling tool for pharmaceutical innovation. Its well-defined structure, robust and scalable synthesis via reductive amination, and orthogonal protecting group strategy make it an invaluable intermediate. For scientists engaged in the design and synthesis of novel therapeutics, a thorough understanding of this building block provides a significant advantage in the rapid development of next-generation medicines.
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